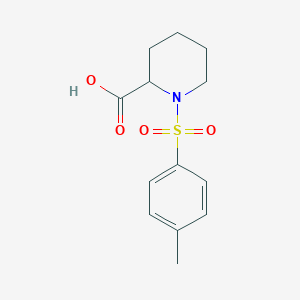

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(17,18)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWLCINIEOOJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosyl Chloride-Mediated Sulfonylation

Piperidine-2-carboxylic acid (pipecolic acid) serves as a starting material in this route. The carboxylic acid group is temporarily protected (e.g., as a methyl or tert-butyl ester) to prevent side reactions during sulfonylation. Tosyl chloride reacts with the piperidine nitrogen in the presence of a base such as triethylamine or pyridine.

Example Procedure

-

Protection : Piperidine-2-carboxylic acid is esterified using methanol/HCl to yield methyl piperidine-2-carboxylate.

-

Sulfonylation : The ester reacts with tosyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) at 0°C to room temperature.

-

Deprotection : The ester is hydrolyzed using NaOH/THF/H2O to regenerate the carboxylic acid.

Challenges :

-

Competing O-sulfonylation of the carboxylic acid requires rigorous protection.

-

Low yields (<50%) due to steric hindrance at the piperidine nitrogen.

Ring-Formation Strategies with Pre-Installed Functional Groups

Cyclization of Linear Precursors

A thesis by Casini (Source) outlines a method for synthesizing N-tosyl piperidine derivatives via cyclization. For 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, a linear amine-ketone precursor undergoes intramolecular reductive amination:

-

Imine Formation : React 5-aminopentanal with tosyl chloride to form a sulfonylated imine.

-

Reductive Cyclization : Use NaBH4 or catalytic hydrogenation to form the piperidine ring.

-

Oxidation : Oxidize the C2 methylene group to a carboxylic acid via KMnO4 or RuO4.

Advantages :

Asymmetric Synthesis Using Chiral Auxiliaries

L-Camphorsulfonamide-Mediated Route

Source describes a chiral auxiliary approach for (S)-2-piperidinecarboxylic acid, adaptable to the target compound:

-

Amidation : L-Camphorsulfonamide reacts with a diketone precursor to form a chiral Schiff base.

-

Asymmetric Alkylation : Introduce the tosyl group via alkylation with p-toluenesulfonyl chloride.

-

Deprotection : Remove the camphorsulfonyl group under basic conditions (e.g., LiOH).

Key Data :

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield | Stereocontrol |

|---|---|---|---|---|

| Direct Sulfonylation | Piperidine-2-carboxylic acid | 3 | 30–45% | None |

| Cyclization | Linear amine-ketone | 3 | 50–65% | Moderate |

| Chiral Auxiliary | Diketone + L-camphorsulfonamide | 4 | 40–45% | High (ee >98%) |

Chemical Reactions Analysis

Types of Reactions

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Bases: Triethylamine or pyridine for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

-

Metalloprotease Inhibition

- This compound has been identified as an effective inhibitor of matrix metalloproteinases (MMPs), particularly involved in inflammatory responses and tissue remodeling. MMPs play crucial roles in various diseases, including cancer and arthritis, making this compound a potential therapeutic agent for these conditions .

- Case Studies : Research indicates that derivatives of this compound can selectively inhibit specific MMPs, leading to reduced disease progression in models of rheumatoid arthritis .

-

Cytostatic and Cerebroprotective Effects

- The compound exhibits cytostatic properties, which can be beneficial in cancer treatment by inhibiting tumor cell proliferation. It has also shown potential in protecting against cerebral ischemia, making it relevant for stroke prevention strategies .

- Data Table : Efficacy of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid in various studies.

| Study Reference | Condition Treated | Efficacy Observed |

|---|---|---|

| Rheumatoid Arthritis | Significant reduction in MMP activity | |

| Cerebral Ischemia | Improved neurological outcomes |

- Endothelin-Converting Enzyme Inhibition

- The compound has been studied for its ability to inhibit endothelin-converting enzymes, which are implicated in cardiovascular diseases such as hypertension and heart failure. By modulating these pathways, the compound may provide therapeutic benefits for patients with these conditions .

- Case Studies : Investigations into the use of this compound for managing pulmonary hypertension have shown promising results in animal models .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives, highlighting modifications that enhance their biological activity. The introduction of various substituents on the piperidine ring has been shown to significantly impact their inhibitory potency against metalloproteinases and other targets .

Mechanism of Action

The mechanism of action of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomers of Tosylpiperidine Carboxylic Acids

The position of the carboxylic acid group on the piperidine ring significantly impacts physicochemical properties and biological activity:

Key Findings :

Variations in Sulfonyl Substituents

Replacing the toluene sulfonyl group with other aryl sulfonyl moieties alters electronic properties and bioactivity:

Key Findings :

Ring System Modifications

Replacing piperidine with smaller or heterocyclic rings influences conformational dynamics:

Key Findings :

Functional Group Replacements

Substituting the sulfonamide with carbamates or esters modulates stability and reactivity:

Biological Activity

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a toluene sulfonyl group, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism likely involves disruption of bacterial cell wall synthesis.

Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in several cancer cell lines, including HeLa and A375 cells. The compound demonstrated significant cytotoxic effects at micromolar concentrations, with IC50 values indicating effective inhibition of tumor growth .

Matrix Metalloproteinase Inhibition

Another area of interest is the compound's role as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in the degradation of extracellular matrix components in diseases such as osteoarthritis. The inhibitory activity suggests potential therapeutic applications in tissue remodeling and repair .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study highlighted its potential as an alternative treatment for bacterial infections resistant to traditional antibiotics.

Evaluation of Anticancer Activity

A separate investigation focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched; however, its lipophilicity due to the aromatic sulfonyl group suggests favorable absorption characteristics. Further studies are required to elucidate its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via sulfonylation of piperidine-2-carboxylic acid derivatives using p-toluenesulfonyl chloride ( ). Key steps include:

- Activation : Pre-activation of the piperidine nitrogen using a base (e.g., triethylamine) to facilitate sulfonyl group transfer.

- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity (>95%) ( ).

- Critical Factors : Excess sulfonyl chloride (1.2–1.5 eq.) and anhydrous conditions are essential for high yields (70–85%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm sulfonamide formation (asymmetric S=O stretching at ~1350 cm⁻¹ and symmetric at ~1150 cm⁻¹) ( ).

- NMR : -NMR identifies piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). -NMR resolves the carboxylic acid carbon (δ ~175 ppm) ().

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) with retention times calibrated against standards ( ).

- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion [M−H]⁻ (e.g., m/z 298 for C₁₃H₁₅NO₄S) .

Q. What are the solubility challenges, and how to select appropriate solvents for reactions?

- Methodological Answer :

- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM) ( ).

- Reaction Solvent Selection : Use DCM for sulfonylation (low nucleophilicity) and DMF for coupling reactions (high polarity activates carboxyl groups).

- Precipitation Strategies : Adding anti-solvents (e.g., diethyl ether) to DMSO solutions recovers the product with minimal impurities .

Advanced Research Questions

Q. How can computational modeling optimize the sulfonylation step in the synthesis?

- Methodological Answer :

- Reaction Path Search : Density Functional Theory (DFT) calculates transition states to identify energy barriers for sulfonylation. For example, B3LYP/6-31G* models predict optimal base-sulfonyl chloride interactions ( ).

- Solvent Effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction kinetics, guiding solvent selection (e.g., DCM vs. THF) ( ).

- Machine Learning : Train models on historical reaction data (e.g., temperature, equivalents) to predict yield outcomes. Tools like RDKit or AutoQSAR automate parameter optimization .

Q. What strategies address discrepancies between theoretical and experimental yields in the preparation?

- Methodological Answer :

- Root-Cause Analysis :

- Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., p-toluenesulfonic acid) or unreacted starting materials ( ).

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., sulfonyl chloride decomposition).

- Process Optimization :

- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, stoichiometry) and interactions. Response surface methodology (RSM) identifies optimal conditions ( ).

- Scale-Up Adjustments : Address mass transfer limitations in batch reactors by switching to flow chemistry ( ) .

Q. How to design a study investigating the stereochemical effects on biological activity?

- Methodological Answer :

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to isolate enantiomers ( ).

- Biological Assays :

- Enantiomer Purity : Validate via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).

- Activity Correlation : Test enantiomers against target enzymes (e.g., tyrosinase inhibition in ) using dose-response curves (IC₅₀ comparisons).

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions to rationalize stereochemical activity differences .

Q. What statistical approaches validate the reproducibility of synthesis protocols?

- Methodological Answer :

- Statistical Process Control (SPC) : Track yield and purity across 10+ batches using control charts (X-bar and R charts) to detect outliers ( ).

- Interlaboratory Studies : Collaborate with 3+ labs to perform identical syntheses. Use ANOVA to assess inter-lab variability (p < 0.05 indicates significant differences).

- Meta-Analysis : Aggregate data from literature (e.g., SciFinder, Reaxys) to calculate pooled yield averages and confidence intervals ( ) .

Data Contradiction Analysis

Q. How to resolve conflicting reports about the compound’s biological activity in different studies?

- Methodological Answer :

- Purity Verification : Re-analyze disputed batches via -NMR (integration of impurities) and HRMS (exact mass confirmation) ( ).

- Assay Standardization : Compare protocols for variables (e.g., cell line passage number, incubation time). Use positive controls (e.g., known inhibitors in ) to calibrate activity measurements.

- Meta-Regression : Statistically model how experimental parameters (e.g., concentration range, solvent) influence reported IC₅₀ values ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.